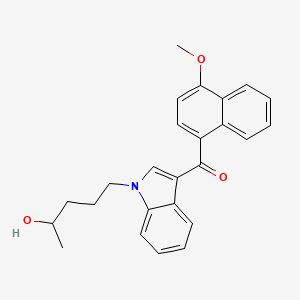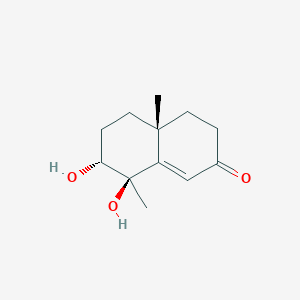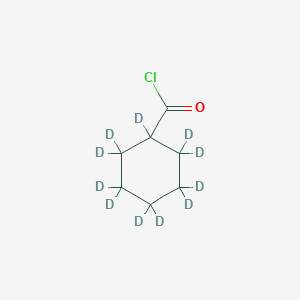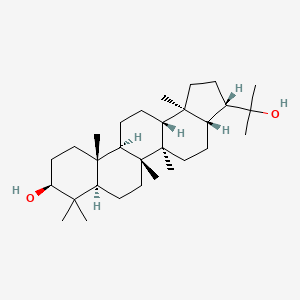
JWH-081 N-(4-hydroxypentyl) metabolite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH 081 is a cannabimimetic indole related to JWH 015 and JWH 018 that shows preference for the central cannabinoid (CB1) receptor (Ki = 1.2 nM) over the peripheral cannabinoid (CB2) receptor (Ki = 12.4 nM). JWH 081 N-(4-hydroxypentyl) metabolite is an expected product of the phase I metabolism of JWH 081, based on studies on the metabolism of the related synthetic cannabinoids JWH 018 and JWH 073. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic purposes.
Applications De Recherche Scientifique
Metabolite Identification and Analysis :
- Jang et al. (2014) identified major urinary metabolites of AM-2201 and several metabolites of JWH-018, which include N-5-hydroxylated and carboxylated metabolites, suggesting their relevance in distinguishing between the abuse of different synthetic cannabinoids (Jang et al., 2014).
- Emerson et al. (2013) developed a method for detecting 'K2' metabolites in urine, including JWH-018 metabolites like 5-hydroxypentyl JWH-018, demonstrating the importance of these metabolites in forensic analysis (Emerson et al., 2013).
Pharmacodynamics and Toxicology :
- Seely et al. (2012) studied a major metabolite of JWH-018, JWH-018-N-(5-hydroxypentyl) β-D-glucuronide, finding that it binds CB1 receptors and possesses antagonistic activity, highlighting the pharmacological implications of these metabolites (Seely et al., 2012).
- Couceiro et al. (2016) investigated the toxicological impact of JWH-018 and its metabolites on human cell lines, shedding light on the potential health risks associated with these substances (Couceiro et al., 2016).
Detection and Quantitative Analysis :
- Wohlfarth et al. (2013) developed a method for qualitative detection of synthetic cannabinoids and their metabolites in urine, including JWH-018, JWH-073, JWH-081, and others (Wohlfarth et al., 2013).
- Carlier et al. (2018) measured the pharmacodynamic effects of AM-2201 in rats, determining plasma pharmacokinetics for the parent drug and its metabolites, including JWH-018 N-(5-hydroxypentyl), contributing to the understanding of the pharmacokinetics of these substances (Carlier et al., 2018).
Propriétés
Nom du produit |
JWH-081 N-(4-hydroxypentyl) metabolite |
|---|---|
Formule moléculaire |
C25H25NO3 |
Poids moléculaire |
387.5 |
Nom IUPAC |
[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxynaphthalen-1-yl)methanone |
InChI |
InChI=1S/C25H25NO3/c1-17(27)8-7-15-26-16-22(19-10-5-6-12-23(19)26)25(28)21-13-14-24(29-2)20-11-4-3-9-18(20)21/h3-6,9-14,16-17,27H,7-8,15H2,1-2H3 |
Clé InChI |
BMDREMSYCUDCJJ-UHFFFAOYSA-N |
SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC)O |
Apparence |
Assay:≥98%A solution in acetonitrile |
Synonymes |
(1-(4-Hydroxypentyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






